![molecular formula C19H28N4O4 B2538389 2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N,N-diisopropylacetamide CAS No. 941984-47-0](/img/structure/B2538389.png)
2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N,N-diisopropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound, 2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N,N-diisopropylacetamide, is a synthetic organic molecule known for its versatile applications in various fields including chemistry, biology, and medicine. Its structure features a pyrido[2,3-d]pyrimidine core, a notable pharmacophore in many biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound is typically synthesized through a multi-step organic synthesis process. The synthetic route often begins with the preparation of the pyrido[2,3-d]pyrimidine core via condensation reactions involving ethyl acetoacetate and appropriate amines under acidic or basic conditions. Subsequent functional group modifications and cyclization steps under controlled temperature and pH conditions lead to the formation of the final compound.
Industrial Production Methods
In an industrial setting, the synthesis of 2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N,N-diisopropylacetamide is scaled up using continuous flow reactors to ensure high yield and purity. Parameters such as solvent choice, reaction time, and temperature are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
This compound primarily undergoes oxidation, reduction, and substitution reactions.
Oxidation: : The methyl groups can be oxidized to form alcohols or carboxylic acids using reagents like potassium permanganate.
Reduction: : Reduction of the carbonyl groups can be achieved using agents like sodium borohydride.
Substitution: : The ethoxy group can be substituted with other alkyl or aryl groups via nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) in aqueous or organic solvents.
Reduction: : Sodium borohydride (NaBH₄) in ethanol or methanol.
Substitution: : Alkyl halides or aryl halides in the presence of base catalysts.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, enhancing the compound's versatility for further applications.
Scientific Research Applications
This compound is widely utilized in scientific research due to its diverse biological activities:
Chemistry: : Acts as a precursor or intermediate in the synthesis of complex organic molecules.
Biology: : Exhibits potential as an inhibitor for various enzymes, impacting metabolic pathways.
Medicine: : Investigated for its potential therapeutic effects in treating diseases such as cancer and inflammatory conditions.
Industry: : Used as an additive in material sciences for improving the properties of polymers and coatings.
Mechanism of Action
The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. Its mechanism of action often involves binding to active sites, altering enzyme activity, or modulating receptor responses. Pathways involved include inhibition of specific kinases or modulation of signal transduction pathways.
Comparison with Similar Compounds
Compared to other pyrido[2,3-d]pyrimidine derivatives, this compound stands out due to its unique ethoxy and diisopropylacetamide substituents, which confer specific properties such as increased lipophilicity and enhanced biological activity.
List of Similar Compounds
2,4-Dioxo-1,2-dihydropyrido[2,3-d]pyrimidine derivatives
5-Ethoxy-1,6-dimethylpyrido[2,3-d]pyrimidine compounds
N,N-Diisopropylacetamide analogs
Conclusion
2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N,N-diisopropylacetamide is a multifaceted compound with significant applications across various scientific disciplines
Properties
IUPAC Name |
2-(5-ethoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N,N-di(propan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O4/c1-8-27-16-13(6)9-20-17-15(16)18(25)22(19(26)21(17)7)10-14(24)23(11(2)3)12(4)5/h9,11-12H,8,10H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDGOTISPIWHKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=NC=C1C)N(C(=O)N(C2=O)CC(=O)N(C(C)C)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
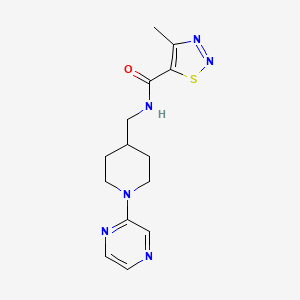
![N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2538308.png)
![Tert-butyl [3-oxo-1-(thiophen-3-yl)propyl]carbamate](/img/structure/B2538310.png)
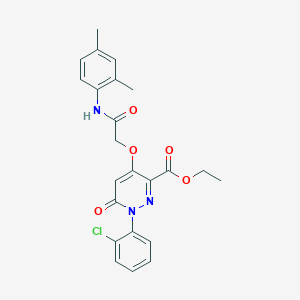
![(3aS,5S,6aS)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2538313.png)

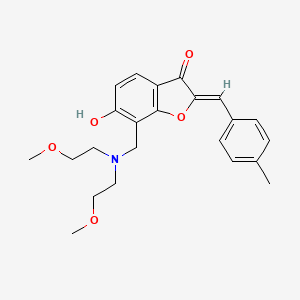
![N-(2,4-difluorophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2538319.png)
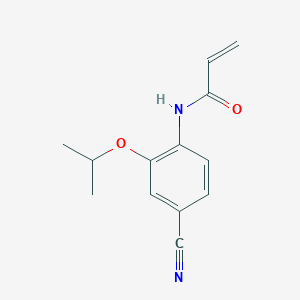

![Methyl 2-amino-1-(2-hydroxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B2538323.png)
![3-chloro-4-fluoro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B2538326.png)
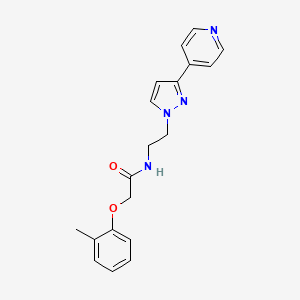
![8-(2-ethoxyphenyl)-1,6,7-trimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2538328.png)
